molecular formula C25H27FN2O B12826311 N-[(4-Fluorophenyl)methyl]-1-[(1r)-1-Naphthalen-1-Ylethyl]piperidine-4-Carboxamide

N-[(4-Fluorophenyl)methyl]-1-[(1r)-1-Naphthalen-1-Ylethyl]piperidine-4-Carboxamide

Cat. No.: B12826311
M. Wt: 390.5 g/mol
InChI Key: VTAUBQMDNJOEAK-GOSISDBHSA-N
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Description

®-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the naphthalen-1-yl group: This step involves the alkylation of the piperidine ring with a naphthalene derivative.

    Addition of the 4-fluorobenzyl group: This can be done through a nucleophilic substitution reaction.

    Formation of the carboxamide group: This is typically achieved through an amidation reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the naphthalene ring or the piperidine nitrogen.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation products: Oxidized derivatives of the naphthalene ring.

    Reduction products: Amines derived from the reduction of the carboxamide group.

    Substitution products: Compounds with different substituents replacing the fluorobenzyl group.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Receptor Studies: Used in studies involving piperidine receptors.

    Enzyme Inhibition: Potential inhibitor of specific enzymes.

Medicine

    Drug Development: Investigated for its potential therapeutic effects.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of other compounds.

    Pharmaceutical Manufacturing: Potential use in the production of pharmaceutical agents.

Mechanism of Action

The mechanism of action of ®-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • ®-N-(4-Fluorobenzyl)-1-(1-phenylethyl)piperidine-4-carboxamide
  • ®-N-(4-Chlorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide

Uniqueness

  • Fluorine Substitution : The presence of the fluorine atom in the benzyl group can significantly alter the compound’s pharmacokinetic and pharmacodynamic properties.
  • Naphthalene Ring : The naphthalene ring provides unique steric and electronic properties, influencing the compound’s interaction with molecular targets.

Properties

Molecular Formula

C25H27FN2O

Molecular Weight

390.5 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-1-[(1R)-1-naphthalen-1-ylethyl]piperidine-4-carboxamide

InChI

InChI=1S/C25H27FN2O/c1-18(23-8-4-6-20-5-2-3-7-24(20)23)28-15-13-21(14-16-28)25(29)27-17-19-9-11-22(26)12-10-19/h2-12,18,21H,13-17H2,1H3,(H,27,29)/t18-/m1/s1

InChI Key

VTAUBQMDNJOEAK-GOSISDBHSA-N

Isomeric SMILES

C[C@H](C1=CC=CC2=CC=CC=C21)N3CCC(CC3)C(=O)NCC4=CC=C(C=C4)F

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)N3CCC(CC3)C(=O)NCC4=CC=C(C=C4)F

Origin of Product

United States

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